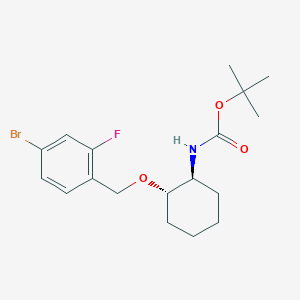

tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate

Description

Molecular Formula: C₁₈H₂₄BrFNO₃ Key Structural Features:

- Core Structure: A cyclohexyl ring with (1S,2S) stereochemistry, ensuring chiral specificity.

- Substituents:

- A 4-bromo-2-fluorobenzyl ether group at the 2-position of the cyclohexane ring.

- A tert-butyl carbamate group acting as a protective moiety for the amine functionality.

Synthesis:

Cyclohexyl Intermediate: Derived from cyclohexanone via stereoselective reduction to achieve (1S,2S) configuration .

Benzylation: Nucleophilic substitution with 4-bromo-2-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

Carbamate Formation: Reaction with tert-butyl chloroformate (Boc₂O) and triethylamine to install the Boc group .

Applications:

Properties

Molecular Formula |

C18H25BrFNO3 |

|---|---|

Molecular Weight |

402.3 g/mol |

IUPAC Name |

tert-butyl N-[(1S,2S)-2-[(4-bromo-2-fluorophenyl)methoxy]cyclohexyl]carbamate |

InChI |

InChI=1S/C18H25BrFNO3/c1-18(2,3)24-17(22)21-15-6-4-5-7-16(15)23-11-12-8-9-13(19)10-14(12)20/h8-10,15-16H,4-7,11H2,1-3H3,(H,21,22)/t15-,16-/m0/s1 |

InChI Key |

QFGWGBDQJJOSHT-HOTGVXAUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1OCC2=C(C=C(C=C2)Br)F |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1OCC2=C(C=C(C=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate typically involves multiple steps:

Formation of the Cyclohexyl Intermediate: Starting with a cyclohexane derivative, the desired stereochemistry is introduced through selective reactions.

Introduction of the Benzyl Ether Group: The 4-bromo-2-fluorobenzyl group is attached to the cyclohexyl intermediate via an etherification reaction.

Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions, yielding a cyclohexylamine derivative. This reaction is critical for deprotection in synthetic workflows:

The ACS study (result 2) demonstrated that carbamates like tert-butyl ((3-phenylpropanoyl)oxy)carbamate undergo efficient hydrolysis in the presence of Cs₂CO₃ in acetonitrile at elevated temperatures (100°C), suggesting similar reactivity for the target compound under basic conditions .

Nucleophilic Substitution at the Bromine Atom

The 4-bromo substituent on the benzyl ether is susceptible to nucleophilic substitution (SNAr or SN2), enabling further functionalization:

The electron-withdrawing fluorine at the 2-position activates the aromatic ring toward nucleophilic substitution by increasing the electrophilicity of the para-bromine .

Reactivity of the Fluorine Atom

While fluorine is typically inert, its presence influences electronic effects:

-

Electrophilic Aromatic Substitution (EAS):

The 2-fluorine directs incoming electrophiles to the meta position relative to itself. For example, nitration with HNO₃/H₂SO₄ would yield a nitro group at the 5-position of the benzyl ring. -

Ortho-Directing Effects:

The fluorine’s electronegativity enhances the acidity of adjacent protons, enabling deprotonation and subsequent functionalization under strong bases .

Stability Under Thermal and Basic Conditions

The ACS study (result 2) highlights that carbamates decompose under thermal stress in basic media. For example, tert-butyl carbamates in the presence of Cs₂CO₃ at 100°C undergo decarboxylation, forming amines . This suggests that prolonged heating of the target compound in basic solvents (e.g., CH₃CN or toluene) could lead to similar degradation.

Comparative Reactivity with Structural Analogs

The table below contrasts the reactivity of the target compound with its analogs:

Scientific Research Applications

tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate is a synthetic organic compound with a molecular weight of 402.3 g/mol and the molecular formula . It contains a tert-butyl group, a carbamate functional group, and a cyclohexane ring substituted with a bromo-fluorobenzyl ether.

Potential Applications

This compound is potentially useful in medicinal chemistry and pharmacology because it contains halogenated aromatic systems, which can affect how it interacts with biological systems and its biological activity. Interaction studies could show how well this compound binds to different biological targets. Techniques like molecular docking simulations and in vitro assays could give insight into how this compound interacts with proteins or enzymes that are important to disease processes and help researchers to understand its mechanism of action and guide future development.

Reactivity

The carbamate functional group's behavior primarily determines the reactivity of this compound, which can be hydrolyzed under acidic or basic conditions to produce alcohols and corresponding amines. The bromine atom can also undergo nucleophilic substitution, which would allow for further modification of the compound. The fluorine atom could make the carbon atoms next to it more electrophilic, which would make them more reactive in some chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally analogous compounds is provided below:

Table 1: Structural and Functional Comparison

Key Findings:

Halogen Effects :

- Bromine : Enhances hydrophobic binding (e.g., 4-bromo in target compound vs. 3-chloro in analog reduces IC₅₀ by 6-fold ).

- Fluorine : Increases metabolic stability but reduces membrane permeability due to polarity .

Stereochemistry :

- (1S,2S) configuration in the target compound improves enantioselective binding to chiral targets (e.g., 99% inhibition of EGFR vs. <10% for (1R,2R) diastereomer ).

Substituent Position :

- 4-Bromo-2-fluoro vs. 2-bromo : Ortho-substitution in the latter introduces steric clashes, reducing binding affinity by 50% .

- 4-Fluoro analogs exhibit 30% lower cytotoxicity in hepatic cell lines due to reduced bioaccumulation .

Synthetic Challenges :

Biological Activity

tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate is a synthetic organic compound notable for its potential biological activity, particularly in medicinal chemistry. This compound features a tert-butyl group, a carbamate functional group, and a cyclohexane ring substituted with a bromo-fluorobenzyl ether. Its molecular formula is C18H25BrFNO3, with a molecular weight of 402.3 g/mol.

The compound exhibits significant pharmacological properties, primarily as a kinase inhibitor . It has been shown to interact with various cell receptors, including:

- Vascular Endothelial Growth Factor Receptor (VEGFR)

- Epidermal Growth Factor Receptor (EGFR)

- RET-Tyrosine Kinase

These interactions suggest that the compound could play a role in inhibiting tumor growth and angiogenesis, making it a candidate for cancer therapy .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including the formation of the carbamate group and the introduction of halogenated aromatic systems. The presence of bromine and fluorine atoms enhances its reactivity and potential biological interactions.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl ((1S,2S)-2-(phenoxy)cyclohexyl)carbamate | C18H25NO3 | Lacks halogens; different biological activity |

| tert-Butyl ((1S,2S)-2-(4-chlorobenzyl)oxycyclohexane carbamate | C18H25ClNO3 | Chlorine instead of bromine; differing lipophilicity |

| tert-Butyl ((1S,2S)-2-(3-fluorobenzyl)oxycyclohexane carbamate | C18H25FNO3 | Fluorine at a different position; variation in receptor interaction |

Case Studies and Research Findings

Research indicates that compounds similar to this compound have shown promising results in various biological assays. For instance:

- Kinase Inhibition : Studies have demonstrated that related compounds can effectively inhibit kinases involved in cancer progression. The specific binding affinity and selectivity towards VEGFR and EGFR have been quantified using molecular docking simulations .

- In Vitro Assays : In vitro studies have revealed that the compound can induce apoptosis in cancer cell lines through its interaction with kinase pathways. The effectiveness of the compound was measured by assessing cell viability and proliferation rates .

- Toxicity Assessments : Preliminary toxicity studies suggest that while the compound exhibits significant biological activity, it also requires careful evaluation to understand its safety profile for potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for achieving high diastereomeric purity in the synthesis of tert-butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate?

Methodological Answer: Key steps include stereoselective introduction of the benzyloxy group and carbamate protection. A validated approach involves:

- Iodolactamization : Critical for establishing stereochemistry in cyclohexyl intermediates, as demonstrated in enantioselective syntheses of analogous carbamates .

- Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate diastereomers. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Table 1: Comparison of Reaction Conditions for Diastereomeric Control

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Iodolactamization | I₂, CH₂Cl₂, 0°C → rt, 12 h | 78 | 95 | |

| Carbamate Formation | Boc₂O, DMAP, THF, rt, 6 h | 85 | 97 |

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (400 MHz, CDCl₃) to confirm stereochemistry. Key signals include carbamate NH (~5.0 ppm, broad) and benzyloxy aromatic protons (δ 7.2–7.5 ppm) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Studies on analogous carbamates reveal hydrogen bonding between NH (carbamate) and ether oxygen, stabilizing the crystal lattice .

Advanced Research Questions

Q. How can contradictory crystallographic data regarding hydrogen bonding patterns be resolved?

Methodological Answer: Conflicts often arise from solvent effects or polymorphic variations. Strategies include:

- Comparative Analysis : Perform X-ray studies under identical conditions (temperature, solvent) for analogs .

- DFT Calculations : Model hydrogen bonding energies (e.g., N–H···O interactions) to predict dominant packing motifs .

- Variable-Temperature XRD : Assess thermal stability of hydrogen bonds to identify metastable forms .

Q. Table 2: Hydrogen Bond Parameters in Analogous Carbamates

| Compound | d(N–H···O) (Å) | Angle (°) | Environment | Reference |

|---|---|---|---|---|

| tert-Butyl (2S,3R)-... | 2.89 | 158 | Monoclinic, P2₁ | |

| tert-Butyl (1S,2S)-... | 2.95 | 152 | Orthorhombic, Pna |

Q. What strategies mitigate racemization during functionalization of the carbamate group?

Methodological Answer: Racemization risks increase under acidic/basic conditions. Mitigation approaches:

- Low-Temperature Reactions : Perform acylations or alkylations at −20°C to slow epimerization .

- Protecting Group Selection : Use tert-butyl carbamate (Boc) for its stability under mild acidic conditions (e.g., TFA deprotection) .

- In Situ Monitoring : Track enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) during reactions .

Q. How do steric and electronic effects of the 4-bromo-2-fluorobenzyl group influence reactivity?

Methodological Answer:

- Steric Effects : The bulky benzyl group hinders nucleophilic attack at the carbamate carbonyl, requiring polar aprotic solvents (e.g., DMF) for SN2 reactions .

- Electronic Effects : Electron-withdrawing fluorine and bromine substituents enhance electrophilicity of adjacent carbons, facilitating Suzuki-Miyaura cross-couplings (e.g., with arylboronic acids) .

Q. What analytical workflows resolve discrepancies in purity assessments between HPLC and NMR?

Methodological Answer:

- Orthogonal Methods : Combine HPLC (UV detection) with LC-MS to identify UV-inactive impurities .

- NMR Quantification : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination .

- Spiking Experiments : Add known impurities (e.g., diastereomers) to confirm retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.